3-(butan-2-ylamino)-5-methylindol-2-one
Description
3-(Butan-2-ylamino)-5-methylindol-2-one is an indole-derived compound characterized by a substituted indol-2-one scaffold. Its structure includes:
- Methyl group at position 5: A small substituent that minimizes steric hindrance while modulating electronic effects on the aromatic ring.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28g/mol |
IUPAC Name |
3-butan-2-ylimino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C13H16N2O/c1-4-9(3)14-12-10-7-8(2)5-6-11(10)15-13(12)16/h5-7,9H,4H2,1-3H3,(H,14,15,16) |
InChI Key |
COVXQSHMAPDHDK-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C1C2=C(C=CC(=C2)C)NC1=O |
Isomeric SMILES |
CCC(C)NC1=C2C=C(C=CC2=NC1=O)C |
Canonical SMILES |
CCC(C)NC1=C2C=C(C=CC2=NC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural variations and inferred properties of 3-(butan-2-ylamino)-5-methylindol-2-one and related compounds:
Key Findings from Comparative Analysis
Solubility and Bioavailability
- The hydrochloride salt in ’s benzylaminoethyl derivative enhances aqueous solubility, a critical factor for CNS penetration . In contrast, the target compound’s lack of ionizable groups may limit solubility but improve membrane permeability.
Enzyme Inhibition Profiles
- While direct IC50 data for this compound is unavailable in the provided evidence, structurally related indol-2-ones show varying inhibitory roles: DCMU: Potent PET inhibitor (IC50 ~0.05 μM) due to urea and chloroaryl motifs . Bisindolylmaleimides: Selective kinase inhibitors (e.g., PKC), leveraging bisindole motifs for ATP-binding site competition .
Limitations and Contradictions
- Trade-offs in Substituent Design : Larger substituents (e.g., trifluoromethyl) may enhance potency but reduce solubility or increase metabolic instability.
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